![molecular formula C20H18N4O3S B2821855 7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-20-2](/img/no-structure.png)

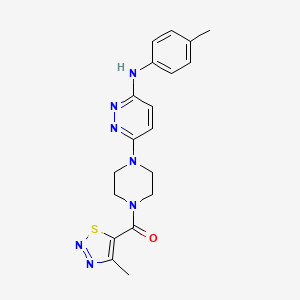

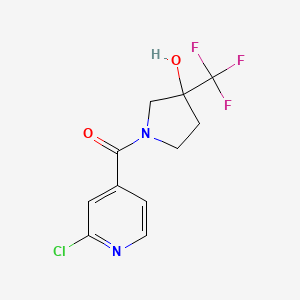

7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

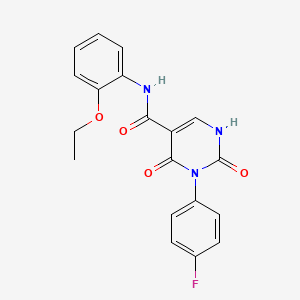

The compound “7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It belongs to the class of heterocyclic compounds, specifically pyrimidines, which are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .科学的研究の応用

Synthetic Pathways and Reaction Mechanisms

Researchers have developed convenient synthesis methods for functionalized pyrimidine derivatives, which involve reactions of furan-2,3-dione with various reagents. For example, the reaction of furan-2,3-dione with thiosemicarbazones yields 1-methylenaminopyrimidine-2-thione derivatives through the loss of carbon dioxide and water (Akçamur et al., 1988). This reaction showcases the potential for creating diverse pyrimidine scaffolds, which could be further functionalized to obtain compounds with desired properties.

Biological Activity

The structural motif of pyrimido[4,5-d]pyrimidine is of particular interest due to its resemblance to biologically significant compounds. For instance, the synthesis and evaluation of 2,4-diamino-6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines have revealed their potential as inhibitors of mammalian dihydrofolate reductase, indicating significant antitumor activity (Grivsky et al., 1980). This highlights the relevance of exploring the biological activities of pyrimido[4,5-d]pyrimidine derivatives in the context of drug discovery and therapeutic applications.

Novel Heterocyclic Compounds

The synthesis of new heterocyclic compounds based on the reactions of arylmethylidene derivatives of furan-2(3H)-ones with binucleophilic reagents demonstrates the versatility of furan-based precursors in constructing complex molecules with potential biological activities (Aniskova et al., 2017). These synthetic strategies enable the creation of compounds with pyrimidine and pyridazine structural fragments, expanding the chemical space for drug discovery.

将来の方向性

The development of new drugs and bioactive agents often involves the design and synthesis of new pyrimidine derivatives . Therefore, this compound and similar ones could be of interest in future research in medicinal chemistry. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 2-methylbenzyl mercaptan with 7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione followed by cyclization to form the final product.", "Starting Materials": [ "7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "2-methylbenzyl mercaptan" ], "Reaction": [ "Step 1: 7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and 2-methylbenzyl mercaptan are mixed together in a suitable solvent such as DMF or DMSO.", "Step 2: The mixture is heated to reflux temperature for several hours to allow for condensation to occur.", "Step 3: The resulting intermediate is then cyclized by heating with a suitable acid catalyst such as sulfuric acid or trifluoroacetic acid.", "Step 4: The final product, 7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, is obtained by purification through column chromatography or recrystallization." ] } | |

CAS番号 |

847191-20-2 |

分子式 |

C20H18N4O3S |

分子量 |

394.45 |

IUPAC名 |

7-(furan-2-yl)-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C20H18N4O3S/c1-12-7-4-5-8-13(12)11-28-18-15-17(23(2)20(26)24(3)19(15)25)21-16(22-18)14-9-6-10-27-14/h4-10H,11H2,1-3H3 |

InChIキー |

VOGMQYGEFCNINR-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CO4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2821772.png)

![Imidazo[1,2-A]pyridin-8-ylmethanamine](/img/structure/B2821788.png)

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2821791.png)

![3-Fluorosulfonyloxy-5-[1-(4-methyl-1,2,4-triazol-3-yl)ethylcarbamoyl]pyridine](/img/structure/B2821793.png)